molecular formula C13H14N2O4S2 B15002566 2-oxo-N-(2-oxotetrahydrothiophen-3-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide

2-oxo-N-(2-oxotetrahydrothiophen-3-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Cat. No.: B15002566
M. Wt: 326.4 g/mol
InChI Key: YQEDSBARQCLUGV-UHFFFAOYSA-N
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Description

2-oxo-N-(2-oxotetrahydrothiophen-3-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, a sulfonamide group, and a thiophene ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-oxotetrahydrothiophen-3-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonamide group and the thiophene ring. Common reagents used in these reactions include sulfonyl chlorides, thiophene derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(2-oxotetrahydrothiophen-3-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-oxo-N-(2-oxotetrahydrothiophen-3-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, such as acting as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-oxo-N-(2-oxotetrahydrothiophen-3-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-N-(2-oxotetrahydrothiophen-3-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide: shares similarities with other sulfonamide-containing compounds, such as sulfa drugs and sulfonylureas.

    Thiophene derivatives: Compounds containing thiophene rings, such as thiophene-2-carboxylic acid, exhibit similar chemical reactivity.

    Quinoline derivatives: Molecules like quinine and chloroquine have structural similarities due to the quinoline core.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H14N2O4S2

Molecular Weight

326.4 g/mol

IUPAC Name

2-oxo-N-(2-oxothiolan-3-yl)-3,4-dihydro-1H-quinoline-6-sulfonamide

InChI

InChI=1S/C13H14N2O4S2/c16-12-4-1-8-7-9(2-3-10(8)14-12)21(18,19)15-11-5-6-20-13(11)17/h2-3,7,11,15H,1,4-6H2,(H,14,16)

InChI Key

YQEDSBARQCLUGV-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3

Origin of Product

United States

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